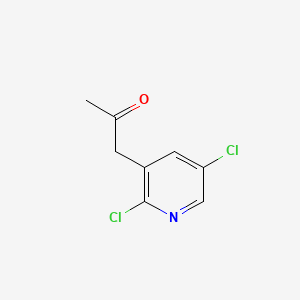

1-(2,5-Dichloropyridin-3-yl)propan-2-one

Beschreibung

1-(2,5-Dichloropyridin-3-yl)propan-2-one (CAS: 1373233-13-6) is a pyridine derivative characterized by chlorine substituents at the 2- and 5-positions of the pyridine ring and a propan-2-one (acetone-derived) group at position 2. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity and electronic effects due to the electron-withdrawing chlorine atoms. The compound is of interest in medicinal chemistry and materials science, particularly as a precursor for synthesizing bioactive molecules or functionalized heterocycles .

Eigenschaften

IUPAC Name |

1-(2,5-dichloropyridin-3-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-5(12)2-6-3-7(9)4-11-8(6)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQJNQHWLHPQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(N=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742957 | |

| Record name | 1-(2,5-Dichloropyridin-3-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-13-6 | |

| Record name | 1-(2,5-Dichloropyridin-3-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 1-(2,5-Dichloropyridin-3-yl)propan-2-one typically involves the reaction of 2,5-dichloropyridine with acetone under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Analyse Chemischer Reaktionen

1-(2,5-Dichloropyridin-3-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2,5-Dichloropyridin-3-yl)propan-2-one is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 1-(2,5-Dichloropyridin-3-yl)propan-2-one exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Substituent Effects: Chlorine atoms in 1-(2,5-Dichloropyridin-3-yl)propan-2-one enhance electron-withdrawing effects compared to hydroxyl or amino groups in analogues (e.g., 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone), influencing reactivity in electrophilic substitution reactions .

- Propynol and propanol derivatives (e.g., 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol) exhibit distinct hydrogen-bonding capabilities due to hydroxyl or alkyne groups .

Biologische Aktivität

1-(2,5-Dichloropyridin-3-yl)propan-2-one is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H8Cl2N0

- Molecular Weight : Approximately 204.06 g/mol

- Structure : The compound features a pyridine ring substituted with two chlorine atoms at the 2 and 5 positions, along with a propan-2-one functional group.

Biological Activity

1-(2,5-Dichloropyridin-3-yl)propan-2-one exhibits various biological activities that are being studied for potential therapeutic applications. Key areas of interest include:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymes involved in disease pathways. Its structural characteristics allow it to interact with various molecular targets, which is crucial for drug development .

- Antimicrobial Properties : Research indicates that compounds with similar structures have shown potential against bacterial pathogens. For instance, derivatives of dichloropyridine have been investigated for their ability to inhibit the Type III secretion system (T3SS) in Pseudomonas aeruginosa, a significant factor in its virulence .

The precise mechanisms by which 1-(2,5-Dichloropyridin-3-yl)propan-2-one exerts its biological effects are still under investigation. However, it is hypothesized that its interactions with specific receptors and enzymes lead to alterations in biochemical pathways associated with disease processes.

Target Receptors and Pathways

1-(2,5-Dichloropyridin-3-yl)propan-2-one may interact with several biological targets:

- G Protein-Coupled Receptors (GPCRs) : These receptors play a critical role in various physiological processes, including inflammation and cancer progression. Compounds targeting GPCRs have shown promise in modulating inflammatory responses .

- Kinase Inhibition : Similar compounds have been studied for their ability to inhibit kinases involved in cell signaling pathways, which can be crucial for cancer therapy .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of related compounds, providing insights into the potential applications of 1-(2,5-Dichloropyridin-3-yl)propan-2-one.

Q & A

Q. What are the optimal synthetic routes for 1-(2,5-Dichloropyridin-3-yl)propan-2-one, and how can reaction efficiency be validated?

Methodological Answer: A common approach involves Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized pyridine derivatives. For validation:

- Monitor reaction progress via TLC or HPLC.

- Confirm purity using column chromatography (silica gel, hexane/ethyl acetate gradient).

- Quantify yield via gravimetric analysis and cross-check with -NMR integration of product peaks (e.g., ketone protons at ~2.1–2.3 ppm) .

- Use elemental analysis (C, H, N) to verify stoichiometry.

Q. How can spectroscopic techniques (IR, NMR, MS) differentiate 1-(2,5-Dichloropyridin-3-yl)propan-2-one from structural analogs?

Methodological Answer:

- IR : Identify the carbonyl stretch (C=O) at ~1700–1750 cm. Chlorinated pyridine rings show C-Cl stretches at 550–650 cm .

- -NMR : The ketone methyl group appears as a singlet (~2.1–2.3 ppm), while pyridine protons resonate as distinct multiplets (6.5–8.5 ppm). Coupling patterns distinguish substituent positions.

- MS : Look for molecular ion peaks at m/z 218–220 (M) and fragment ions corresponding to Cl loss (e.g., m/z 183–185) .

Q. What safety protocols are critical when handling chlorinated pyridinyl ketones in the lab?

Methodological Answer:

- Use fume hoods and PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact, as chlorinated compounds may cause irritation .

- Store in airtight containers away from oxidizers.

- In case of spills, neutralize with inert absorbents (e.g., sand) and dispose as halogenated waste .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, QSPR) predict the reactivity of 1-(2,5-Dichloropyridin-3-yl)propan-2-one in nucleophilic substitution reactions?

Methodological Answer:

- Perform density functional theory (DFT) calculations to map electron density on the pyridine ring and ketone group. High electron deficiency at the 3-position favors nucleophilic attack.

- Use Quantitative Structure-Property Relationship (QSPR) models to correlate substituent effects (e.g., Cl substituents) with reaction rates. Tools like CC-DPS integrate quantum chemistry and statistical thermodynamics for predictive accuracy .

Q. How can discrepancies in crystallographic data for halogenated ketones be resolved during structural refinement?

Methodological Answer:

- Use SHELXL for refinement, which handles twinning and high-resolution data effectively. For ambiguous electron density maps:

Q. What experimental strategies assess the biological activity of chlorinated pyridinyl ketones, and how are cytotoxicity thresholds determined?

Methodological Answer:

- Screen for antimicrobial activity via broth microdilution (MIC assays) against Gram-positive/negative bacteria.

- Evaluate cytotoxicity using MTT assays on mammalian cell lines (e.g., HEK-293). Calculate IC values and compare to non-chlorinated analogs to isolate halogen effects .

- Use molecular docking to predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How can mechanistic insights into regioselective chlorination be gained using kinetic isotope effects (KIEs) or isotopic labeling?

Methodological Answer:

- Synthesize -labeled pyridine precursors to track Cl incorporation via -NMR.

- Perform competitive KIEs by comparing reaction rates of protiated vs. deuterated substrates. A primary KIE (>1) suggests bond cleavage in the rate-determining step .

- Use LC-MS to identify intermediates (e.g., chloronium ion adducts) in time-resolved quenching experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.